Product packaging for 5-Ethyl-4-fluoro-2-methylaniline(Cat. No.:)

5-Ethyl-4-fluoro-2-methylaniline

Cat. No.: B13614875
M. Wt: 153.20 g/mol
InChI Key: NIYGTENNMNUYET-UHFFFAOYSA-N
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Description

Overview of Aromatic Amine Chemistry and Derivatization

Aromatic amines, or arylamines, are organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. numberanalytics.com The parent compound, aniline (B41778), serves as the foundational structure for this extensive class of molecules. numberanalytics.com The chemistry of aromatic amines is largely dictated by the interplay between the electron-donating amino group and the aromatic system. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which influences the compound's basicity and reactivity. numberanalytics.com Generally, aromatic amines are weaker bases than aliphatic amines due to this electron delocalization. numberanalytics.com

A key aspect of aromatic amine chemistry is derivatization, the process of modifying the molecule to create new compounds with altered properties. wisdomlib.org Common derivatization reactions include:

N-Alkylation: The replacement of one or both hydrogen atoms of the primary amino group with alkyl groups. rsc.orgacs.org This can be achieved by reacting the aniline with alcohols or alkyl halides. rsc.orgnih.gov

Acylation: The reaction of the amino group with acyl halides or anhydrides to form amides. This is often used to protect the amino group during other reactions.

Diazotization: The reaction of primary aromatic amines with nitrous acid to form diazonium salts. wikipedia.org These salts are highly versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer reaction. wikipedia.org

Halogenation: The introduction of halogen atoms onto the aromatic ring, which can be achieved through various methods, including the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov

Coupling Reactions: Aromatic amines can participate in reactions that form new carbon-carbon or carbon-heteroatom bonds, such as the Buchwald-Hartwig amination. smolecule.com

These derivatization strategies allow chemists to fine-tune the electronic and steric properties of aniline derivatives for specific applications. cresset-group.com

Academic Significance of Substituted Anilines in Organic Synthesis and Medicinal Chemistry Research

Substituted anilines are of paramount importance in both organic synthesis and medicinal chemistry. wisdomlib.orgresearchgate.net They serve as crucial building blocks and intermediates in the production of a vast array of complex molecules. wisdomlib.orgrsc.org In 2018, 48 of the top 200 selling drugs contained an aniline motif. acs.org

Their significance stems from several factors:

Versatile Precursors: They are starting materials for the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comsci-hub.se For instance, they are used to create N-phenyl nicotinamide, cinnoline, and benzothiazole (B30560) derivatives. wisdomlib.org

Modulation of Properties: The introduction of various substituents onto the aniline ring allows for the precise tuning of a molecule's pharmacological properties, such as bioavailability, solubility, and receptor selectivity. cresset-group.com For example, the presence of a fluorine atom can enhance lipophilicity and metabolic stability. smolecule.com

Bioisosteric Replacement: In drug design, replacing a part of a molecule with a bioisostere (a group with similar physical or chemical properties) is a common strategy to improve a drug's profile. Substituted anilines are often used for this purpose to mitigate issues like metabolic instability or toxicity associated with the original functional group. cresset-group.com

The development of new synthetic methods to create diversely substituted anilines is an active area of research, aiming to expand the accessible chemical space for drug discovery and materials science. acs.orgnih.gov

Historical Development of Research on Halogenated and Alkylated Aniline Derivatives

The study of aniline and its derivatives dates back to the 19th century. The reduction of nitrobenzene (B124822) to aniline by Nikolay Zinin in 1842 and later by Antoine Béchamp in 1854 using iron were foundational discoveries. wikipedia.org Initially, the focus was on the use of aniline in the burgeoning dye industry. rsc.org

Over time, research expanded to include the synthesis and study of halogenated and alkylated aniline derivatives. The introduction of these substituents was found to significantly alter the chemical and physical properties of the parent aniline molecule.

Alkylated Anilines: The study of N-alkylation of anilines has been ongoing, with various methods being developed to control the degree of alkylation. acs.orgnih.gov The use of catalysts, such as manganese pincer complexes, has enabled more efficient and selective N-alkylation reactions. nih.gov The polymerization of alkyl ring-substituted anilines has also been an area of interest for developing new materials. acs.org

Halogenated Anilines: The synthesis of halogenated anilines has been a key area of research due to their utility as intermediates. nih.gov For example, 4-chloroaniline (B138754) is prepared from the nitration of chlorobenzene (B131634) followed by reduction. wikipedia.org More recent methods have focused on developing selective halogenation techniques. nih.gov The unique properties of halogenated anilines, such as the increased biological activity of some fluorinated derivatives, have driven further investigation. smolecule.com

The continuous development of new synthetic routes to these derivatives, such as through the amination of quinone imine ketals or from cyclohexanones, highlights the ongoing importance of this class of compounds. nih.govacs.org

Rationale for Comprehensive Investigation of 5-Ethyl-4-fluoro-2-methylaniline (B6205727)

The specific substitution pattern of this compound—an ethyl group at position 5, a fluorine atom at position 4, and a methyl group at position 2—suggests a compound with unique electronic and steric properties that warrant a thorough investigation. smolecule.com

The rationale for its comprehensive study can be broken down by the influence of each substituent:

Fluorine: The presence of a fluorine atom is of particular interest in medicinal chemistry. Its high electronegativity can alter the acidity of the amino group and influence intermolecular interactions. Furthermore, fluorine can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of drug candidates. smolecule.com

Ethyl and Methyl Groups: These alkyl groups provide steric bulk and increase the lipophilicity of the molecule. Their positions on the ring can direct the regioselectivity of further reactions and influence how the molecule binds to biological targets. The ortho-methyl group, in particular, can have a significant impact on the conformation of the amino group.

The combination of these substituents in a single molecule makes this compound a valuable building block for creating novel compounds with potentially enhanced biological activity or material properties. smolecule.com Its structure suggests it could be a precursor for complex molecules in fields like pharmaceuticals and agricultural chemicals. smolecule.com

Scope and Objectives of the Research Outline for this compound

A comprehensive research plan for this compound would aim to fully characterize its chemical properties and explore its potential applications. The scope of such research would include:

Synthesis and Optimization: Developing and optimizing efficient and scalable synthetic routes to this compound. A common method involves the nitration of 4-fluoro-2-methyltoluene followed by reduction. smolecule.com Another approach could be the Buchwald-Hartwig amination. smolecule.com

Physicochemical Characterization: A thorough analysis of its physical and chemical properties, including its melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

Reactivity Studies: Investigating its reactivity in various organic reactions, such as electrophilic aromatic substitution, N-alkylation, and acylation, to understand how the existing substituents influence its chemical behavior.

Derivatization and Library Synthesis: Utilizing the compound as a scaffold to synthesize a library of new derivatives with diverse functional groups. This would involve a range of chemical transformations to explore the accessible chemical space around the core structure.

Exploration of Applications: Evaluating the synthesized derivatives for potential applications in medicinal chemistry (e.g., as enzyme inhibitors or receptor ligands) and materials science (e.g., as monomers for specialty polymers or components of organic electronic devices).

The primary objective would be to establish a clear structure-activity relationship for this class of compounds, providing valuable insights for the design of new molecules with desired functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B13614875 5-Ethyl-4-fluoro-2-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

5-ethyl-4-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-7-5-9(11)6(2)4-8(7)10/h4-5H,3,11H2,1-2H3

InChI Key

NIYGTENNMNUYET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=C1)N)C)F

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 4 Fluoro 2 Methylaniline

Retrosynthetic Analysis and Strategic Disconnections for 5-Ethyl-4-fluoro-2-methylaniline (B6205727)

A retrosynthetic analysis of this compound identifies two primary strategic disconnections. The most apparent disconnection is the carbon-nitrogen (C-N) bond of the aniline (B41778) group. This bond can be formed through either direct amination of an aryl halide or by the reduction of a nitro group.

The first disconnection strategy leads to a direct amination pathway, such as the Buchwald-Hartwig amination. This approach involves the reaction of an aryl halide, specifically a 5-halo-4-fluoro-2-methylbenzene derivative, with an ammonia (B1221849) equivalent. The key precursor for this route is a molecule containing a good leaving group (e.g., Br, Cl, or OTf) at the C5 position.

The second major retrosynthetic strategy involves the transformation of a functional group, specifically the reduction of a nitro group. This disconnection leads to the precursor 1-ethyl-2-fluoro-4-methyl-5-nitrobenzene. This intermediate can be obtained through the nitration of 1-ethyl-2-fluoro-4-methylbenzene. This multi-step approach, involving nitration followed by reduction, is a classical and widely used method for the synthesis of anilines.

Synthesis via Nitration and Subsequent Reduction Strategies

A common and effective method for the synthesis of this compound involves the nitration of a substituted benzene (B151609) ring, followed by the reduction of the nitro group to an amine. smolecule.com

Regioselective Nitration of Alkyl- and Fluoro-substituted Benzenes

The synthesis of the target aniline often commences with the nitration of a precursor like 4-fluoro-2-methyltoluene. The directing effects of the substituents on the benzene ring are crucial for achieving the desired regioselectivity. The ethyl, methyl, and fluoro groups are all ortho-, para-directing. In the case of 4-ethyl-1-fluoro-2-methylbenzene, the positions ortho and para to the activating alkyl groups are considered for nitration. The fluoro group, being a deactivator but also an ortho-, para-director, influences the final position of the incoming nitro group. The nitration would likely yield a mixture of isomers, with the desired 4-ethyl-1-fluoro-2-nitro-5-methylbenzene being one of the products. Careful control of reaction conditions is necessary to maximize the yield of the desired isomer. smolecule.comstackexchange.com

Catalytic Hydrogenation Methods for Nitro Group Reduction

Once the nitro-substituted precursor is obtained, the nitro group is reduced to the primary amine. Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. This method is often favored for its clean reaction profile and high yields.

Metal-mediated and Transfer Hydrogenation Techniques

In addition to catalytic hydrogenation, metal-mediated reductions are also effective for converting the nitro group to an amine. A classic example is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like ethanol or water. chemicalbook.com This method is robust and often used in industrial-scale synthesis. Other metals like tin or zinc in acidic media can also be employed.

Transfer hydrogenation offers an alternative to using gaseous hydrogen. This technique utilizes a hydrogen donor molecule, such as hydrazine (B178648), formic acid, or ammonium (B1175870) formate, in the presence of a catalyst like Pd/C. This approach can be more convenient on a laboratory scale as it avoids the need for a high-pressure hydrogenation apparatus.

Reduction Method Reagents and Conditions Typical Yield
Catalytic HydrogenationH₂, Pd/C, Ethanol>90%
Metal-mediated ReductionFe, HCl, Ethanol/Water, Reflux70-85% chemicalbook.com
Transfer HydrogenationHydrazine hydrate, Pd/C, EthanolHigh

Direct Amination Approaches to this compound

Direct amination methods provide a more convergent route to this compound by forming the C-N bond in a single step from an appropriately substituted precursor. smolecule.com

Palladium-Catalyzed C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has emerged as a powerful tool for the synthesis of anilines. smolecule.com This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine. In the context of synthesizing this compound, this would involve the reaction of a 5-halo-4-fluoro-2-methylbenzene (where the halo group could be Cl, Br, or I) with an ammonia surrogate or a protected amine, followed by deprotection.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have been developed to efficiently couple a wide range of substrates. For instance, a catalyst system comprising [Pd(allyl)Cl]₂ and a biarylphosphine ligand like AdBippyPhos has been reported for similar transformations, enabling the reaction to proceed at low catalyst loadings. smolecule.com The use of a strong, non-nucleophilic base such as sodium tert-butoxide is common.

Reaction Component Example Purpose
Palladium Precatalyst[Pd(allyl)Cl]₂ or Pd(OAc)₂Source of catalytic palladium
LigandAdBippyPhos or X-PhosStabilizes the catalyst and facilitates the reaction cycle
BaseSodium tert-butoxide (NaOtBu) or Potassium phosphate (B84403) (K₃PO₄)Activates the amine and facilitates reductive elimination
Amine SourceAmmonia, Benzophenone imine, or Ammonium sulfateProvides the nitrogen atom for the aniline
Aryl Halide5-bromo-4-fluoro-2-methylbenzeneThe electrophilic coupling partner
SolventToluene (B28343) or DioxaneProvides the reaction medium

This direct amination approach can offer advantages in terms of step economy compared to the nitration-reduction sequence. beilstein-journals.org

Synthesis via Halogenation and Alkylation of Pre-existing Aniline Scaffolds

An alternative and often more direct approach to this compound involves the modification of a pre-existing, simpler aniline derivative through sequential halogenation and alkylation steps.

Regioselective Fluorination Strategies

The introduction of a fluorine atom onto an aniline ring with high regioselectivity is a critical step in many synthetic pathways. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are widely used for this purpose. google.com The regioselectivity of the fluorination of a substituted aniline is directed by the electronic and steric effects of the substituents already present on the ring. For a substrate like 2-ethyl-4-methylaniline, the amino group is a strong ortho-, para-director. However, direct fluorination can be challenging and may lead to a mixture of products or oxidative side reactions.

To achieve the desired regiochemistry for this compound, a multi-step sequence is often more practical. This could involve the fluorination of a precursor molecule where the directing groups guide the fluorine to the desired position, followed by the introduction or modification of other substituents. For instance, the fluorination of a suitably protected 2,4-disubstituted aniline derivative can provide a key intermediate. google.com

Directed Alkylation Methods (e.g., Friedel-Crafts-type alkylation on aniline derivatives)

The Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. acs.org In the context of synthesizing this compound, this could involve the ethylation of a precursor such as 4-fluoro-2-methylaniline (B1329321). The reaction typically employs an alkyl halide (e.g., ethyl bromide) or an alkene (e.g., ethylene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). acs.orglibretexts.org

However, the direct Friedel-Crafts alkylation of anilines presents several challenges. The amino group can react with the Lewis acid catalyst, deactivating it. youtube.com Furthermore, the reaction is prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. google.com To circumvent these issues, the amino group is often protected as an amide (e.g., acetanilide) before the alkylation step. The amide is still an ortho-, para-directing group but is less activating than the free amine, which can help to control the reaction. The protecting group can then be removed by hydrolysis to yield the desired alkylated aniline. quora.com The regioselectivity of the alkylation is influenced by the directing effects of the existing substituents (fluoro and methyl groups) and steric hindrance. nih.gov

Table 2: Comparison of Friedel-Crafts Alkylation Conditions

Parameter Condition 1: Direct Alkylation Condition 2: Alkylation of Protected Aniline
Substrate 4-Fluoro-2-methylaniline N-(4-fluoro-2-methylphenyl)acetamide
Alkylating Agent Ethyl bromide or Ethylene Ethyl bromide or Ethylene
Catalyst AlCl₃, FeCl₃ AlCl₃, FeCl₃
Challenges Catalyst deactivation, polyalkylation, rearrangements Additional protection/deprotection steps
Outcome Often low yield and mixture of products Higher yield and regioselectivity

Halogenation of Anilines (e.g., Bromination, Chlorination)

A plausible synthetic route to this compound involves the halogenation of a suitable aniline precursor, followed by a cross-coupling reaction to introduce the ethyl group. For instance, the regioselective bromination of 4-fluoro-2-methylaniline can yield 5-bromo-4-fluoro-2-methylaniline (B104819). This brominated intermediate can then undergo a subsequent reaction, such as a Suzuki or Negishi coupling, to introduce the ethyl group at the 5-position.

The regioselective bromination of activated aromatic compounds like anilines can be achieved using reagents such as N-bromosuccinimide (NBS). rsc.org The reaction conditions can be controlled to favor the desired isomer. For 4-fluoro-2-methylaniline, the amino group is the most activating and ortho-, para-directing group. The para position is blocked by the fluorine atom, and one ortho position is occupied by the methyl group. Therefore, bromination is expected to occur at the other ortho position (C6) or the meta position (C5) relative to the amino group. The steric hindrance from the adjacent methyl group can influence the regioselectivity, often directing the incoming electrophile to the less hindered position. unimib.it One reported method for the synthesis of 5-bromo-4-fluoro-2-methylaniline involves the bromination of 4-fluoro-2-methylaniline with NBS in acetonitrile (B52724) at low temperatures. unimib.it

Table 3: Regioselective Bromination of 4-Fluoro-2-methylaniline

Parameter Description Reference
Substrate 4-Fluoro-2-methylaniline unimib.it
Reagent N-Bromosuccinimide (NBS) unimib.it
Solvent Acetonitrile unimib.it
Temperature -10°C to 10°C unimib.it
Product 5-Bromo-4-fluoro-2-methylaniline unimib.it

Green Chemistry and Sustainable Synthesis Approaches for this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. This includes the use of greener solvents, catalysts, and reaction conditions.

Solvent-Free or Aqueous Reaction Systems

Traditional organic syntheses often rely on volatile and often toxic organic solvents. The development of solvent-free or aqueous reaction systems is a key goal of green chemistry. For the synthesis of anilines, several approaches are being explored.

One promising strategy is the use of aqueous micellar catalysis. nih.govresearchgate.netrsc.org Surfactants can form micelles in water, creating nanoreactors that can solubilize organic substrates and catalysts, thereby facilitating reactions in an aqueous medium. nih.govrsc.org This approach has been successfully applied to various cross-coupling reactions, such as the Suzuki coupling, which could be relevant for the synthesis of this compound from a brominated precursor. researchgate.netnih.gov The use of aqueous micelles can lead to faster reaction rates, lower catalyst loadings, and easier product isolation, all while reducing the reliance on organic solvents. nih.gov

Another green approach is the use of phase-transfer catalysis (PTC). nih.gov PTC can facilitate the reaction between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). nih.gov This can be particularly useful for reactions like alkylations and nucleophilic substitutions, potentially offering a greener alternative to traditional methods that require homogenous organic solutions. nih.gov

While specific examples of the synthesis of this compound using these green methods are not yet widely reported, the general principles of aqueous micellar catalysis and phase-transfer catalysis offer a promising framework for developing more sustainable routes to this and other valuable chemical compounds.

Biocatalytic or Organocatalytic Transformations

The synthesis of substituted anilines through biocatalytic and organocatalytic routes represents a modern and sustainable approach in chemical manufacturing, often providing high selectivity and milder reaction conditions compared to traditional methods.

Biocatalytic Approaches: The application of enzymes, particularly nitroreductases (NRs), for the synthesis of arylamines from nitroaromatic precursors is a growing field of interest. nih.gov These flavin-dependent enzymes offer a green alternative to chemocatalytic procedures which often have a significant environmental impact. nih.gov The general principle involves the reduction of a nitro group to an amine. For the synthesis of this compound, a potential biocatalytic pathway would start from the corresponding nitroaromatic compound, 1-Ethyl-2-fluoro-4-methyl-5-nitrobenzene.

Recent studies have focused on novel nitroreductases, such as BtNR from Bacillus tequilensis, which has shown a broad substrate scope, including bulky nitro benzenes. nih.gov Optimization of enzymatic reaction conditions has led to high conversion rates of nitroaromatics to arylamines. nih.gov The process often involves using a co-catalyst and an NADPH recycling system, for example, featuring a glucose dehydrogenase. nih.gov Enzyme immobilization is a key technology that facilitates the reuse of the biocatalyst and simplifies downstream processing by removing soluble protein from the reaction mixture. nih.gov Although direct synthesis of this compound using a specific nitroreductase is not extensively documented in current literature, the established success with structurally similar substituted nitroaromatics suggests its feasibility. nih.govmdpi.com

Organocatalytic Approaches: Organocatalysis provides metal-free alternatives for the synthesis and functionalization of anilines. Methodologies such as the Brønsted acid-catalyzed meta-amination of anisidines and gold(I)-catalyzed domino reactions have been developed for producing various substituted anilines. rsc.orgnih.gov These methods demonstrate the power of organocatalysis in controlling regioselectivity and building molecular complexity. nih.gov While these specific advanced methods have not been explicitly reported for the synthesis of this compound, they form a basis for potential future synthetic strategies. The development of organocatalytic systems is an active area of research, and new catalysts could be designed to accommodate the specific electronic and steric properties of the precursors to this compound.

Optimization of Reaction Parameters and Scale-Up Considerations in this compound Synthesis

The successful synthesis of this compound, particularly on a larger scale, hinges on the careful optimization of reaction parameters. This ensures high yield, purity, and cost-effectiveness.

One of the key synthetic routes amenable to optimization is the Buchwald-Hartwig amination. smolecule.com This palladium-catalyzed cross-coupling reaction has been systematically adapted for this specific molecule. Optimization efforts focus on the catalyst system, reaction conditions, and strategic use of protecting groups. smolecule.com A notable advancement is the use of palladium complexes with bulky biarylphosphine ligands, which facilitate the crucial C–N bond formation while maintaining the integrity of the molecule's substituents. smolecule.com

The table below summarizes key parameters that are typically optimized for such syntheses.

ParameterFocus of OptimizationExample/RationaleSource
Catalyst System Selection of palladium precursor and ligand.A combination of [Pd(allyl)Cl]₂ with the AdBippyPhos ligand has proven effective. smolecule.com
Catalyst Loading Minimizing the amount of expensive palladium catalyst used.Successful couplings have been achieved with catalyst loadings as low as 0.1–0.6 mol%. smolecule.com
Reaction Temperature Balancing reaction rate with catalyst stability and side-reaction prevention.For related aniline syntheses, reactions are often run at elevated temperatures (e.g., 100 °C) in a sealed tube to ensure completion. researchgate.net
Solvent Ensuring solubility of reactants and compatibility with the catalytic system.Anhydrous dioxane is a common solvent for Buchwald-Hartwig reactions. chemicalbook.com
Base Selecting a suitable base to facilitate the catalytic cycle.Sodium tert-butoxide is frequently used in amination reactions. chemicalbook.com

Scale-Up Considerations: Transitioning a synthetic procedure from laboratory bench to industrial scale introduces several challenges. For the synthesis of substituted anilines, including this compound, gram-scale reactions have been demonstrated to be feasible with careful planning. researchgate.netrsc.org Key considerations include:

Thermal Management: Exothermic reactions require efficient heat dissipation to prevent runaway reactions and ensure consistent product quality.

Mixing: Ensuring homogeneous mixing of reactants, catalysts, and reagents is critical in large-volume reactors to maintain consistent reaction rates and yields.

Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome and impurity profile.

Downstream Processing: Efficient and scalable methods for product isolation and purification must be developed in parallel with the reaction optimization.

Purification and Isolation Techniques for this compound

Following the synthesis, a robust purification and isolation strategy is essential to obtain this compound with the required purity for its intended applications. The process typically involves a multi-step approach combining wet chemistry and chromatographic techniques.

A common workflow starts after the reaction is complete. The reaction mixture is often diluted with a solvent like ethyl acetate and filtered to remove solid catalysts or by-products; Celite is frequently used as a filter aid. chemicalbook.com The subsequent steps leverage the basicity of the aniline functional group.

Acid-Base Extraction: This is a powerful technique for separating basic compounds like anilines from neutral or acidic impurities.

The organic filtrate containing the crude product can be washed with an aqueous basic solution, such as sodium bicarbonate, to neutralize any remaining acidic reagents. chemicalbook.com

Alternatively, to specifically isolate the aniline, the organic mixture can be treated with an aqueous acid (e.g., hydrochloric acid). The aniline is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer. The layers are then separated.

The aqueous layer containing the aniline salt is then basified (e.g., with sodium hydroxide) to regenerate the free aniline, which can then be extracted back into an organic solvent like ethyl acetate or dichloromethane. google.comgoogle.com

The final organic layer is typically washed with water and then a saturated brine solution to remove residual water-soluble impurities before being dried. chemicalbook.comgoogle.com

Chromatography: For achieving high purity, column chromatography is the definitive final step. chemicalbook.comgoogle.com

The table below outlines common purification techniques.

TechniquePrincipleTypical ImplementationSource
Filtration Solid-liquid separation.The crude reaction mixture is passed through a pad of Celite to remove insoluble catalysts and salts. chemicalbook.com
Extraction/Washing Partitioning of solutes between immiscible liquid phases based on solubility and pH.The organic solution is washed with aqueous NaHCO₃, water, and brine. The product is extracted using solvents like ethyl acetate or dichloromethane. chemicalbook.comgoogle.comgoogle.com
Drying Removal of residual water from the organic solvent.The organic solution is treated with an anhydrous drying agent, such as Na₂SO₄ or MgSO₄, followed by filtration. chemicalbook.comgoogle.com
Concentration Removal of volatile solvent to isolate the non-volatile product.The solvent is removed under reduced pressure using a vacuum concentrator or rotary evaporator. chemicalbook.comgoogle.com
Column Chromatography Separation based on differential adsorption of components to a stationary phase.The concentrated crude product is purified on a silica (B1680970) gel column using a solvent system such as a mixture of ethyl acetate and hexanes (e.g., 1:20 or 1:1 ratio). chemicalbook.comgoogle.com

Chemical Reactivity and Transformation Pathways of 5 Ethyl 4 Fluoro 2 Methylaniline

Reactivity of the Amino Group in 5-Ethyl-4-fluoro-2-methylaniline (B6205727)

The primary amino group is the most reactive site in this compound, readily participating in a range of reactions typical for aromatic amines.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides and acylating agents.

N-Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary or tertiary amines. smolecule.com This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The reaction can be controlled to favor mono- or poly-alkylation by adjusting the stoichiometry of the reactants.

N-Acylation: Acylation of the amino group is readily achieved using acid chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives are important intermediates in organic synthesis. For instance, the acylation of primary and secondary amines with 5-phenyltetrazol-2-ylacetyl chloride has been shown to produce the corresponding amides, highlighting a general pathway for such transformations. researchgate.net

Reaction TypeReagent ExampleProduct Type
N-AlkylationEthyl iodideSecondary amine
N-AcylationAcetyl chlorideN-Aryl amide

This table presents generalized examples of N-alkylation and N-acylation reactions that this compound is expected to undergo based on the typical reactivity of aromatic amines.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. acs.org Diazonium salts are highly versatile intermediates that can undergo a variety of substitution reactions where the diazonio group is replaced by a wide range of functionalities.

Sandmeyer Reaction: This reaction involves the treatment of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to introduce a chloro, bromo, or cyano group onto the aromatic ring, respectively. nih.gov This provides a reliable method for introducing these substituents in place of the original amino group.

Balz-Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically treated with fluoroboric acid (HBF₄). wikipedia.org The resulting diazonium tetrafluoroborate (B81430) salt is often stable enough to be isolated and can then be thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgresearchgate.net This reaction is a classic method for the synthesis of fluoroaromatic compounds. wikipedia.org

Reaction NameReagent(s)Major Product
DiazotizationNaNO₂, HCl (aq), 0-5 °C5-Ethyl-4-fluoro-2-methylbenzenediazonium chloride
SandmeyerCuCl1-Chloro-5-ethyl-4-fluoro-2-methylbenzene
SandmeyerCuBr1-Bromo-5-ethyl-4-fluoro-2-methylbenzene
SandmeyerCuCN5-Ethyl-4-fluoro-2-methylbenzonitrile
Balz-Schiemann1. HBF₄ 2. Heat1,4-Difluoro-5-ethyl-2-methylbenzene

This table outlines the expected products from the diazotization of this compound followed by common diazonium salt transformations.

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. edu.krdnanobioletters.com This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of Schiff bases is a reversible reaction and is often catalyzed by an acid or a base. nih.gov These compounds are valuable in synthesis and have applications in various fields, including medicinal chemistry. nanobioletters.com Greener methodologies for Schiff base synthesis, such as reactions in water or under microwave irradiation, have been developed for similar anilines. semanticscholar.org

Carbonyl CompoundSchiff Base Product Name
Benzaldehyde(E)-N-benzylidene-5-ethyl-4-fluoro-2-methylaniline
Acetone (B3395972)N-(propan-2-ylidene)-5-ethyl-4-fluoro-2-methylaniline
CyclohexanoneN-(cyclohexylidene)-5-ethyl-4-fluoro-2-methylaniline

This table provides examples of Schiff bases expected to form from the condensation of this compound with various carbonyl compounds.

Oxidation Reactions and Pathways

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. The anodic oxidation of N-alkylanilines is known to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. acs.org In some cases, oxidation can lead to the formation of quinones. acs.org Stronger oxidizing agents, such as ozone, can even lead to the cleavage of the aromatic ring. researchgate.net For this compound, oxidation can be expected to initially form radical cations which can then couple or be further oxidized. osti.gov The specific pathway will be influenced by the electronic effects of the substituents on the ring. umn.eduacs.org

Electrophilic and Nucleophilic Aromatic Substitution on the Ring

The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles and can also influence the susceptibility of the ring to nucleophilic attack.

Regioselectivity Directing Effects of Amino, Ethyl, Fluoro, and Methyl Groups

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring determine the position of the incoming electrophile. The directing effects of the groups in this compound are as follows:

Amino (-NH₂): A strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring by resonance. wikipedia.orglibretexts.org

Methyl (-CH₃) and Ethyl (-C₂H₅): Both are weakly activating, ortho-, para-directing groups due to hyperconjugation and inductive effects. youtube.com

Fluoro (-F): A weakly deactivating, ortho-, para-directing group. pressbooks.pub It is deactivating due to its strong inductive electron-withdrawing effect, but its lone pairs can be donated by resonance, directing incoming electrophiles to the ortho and para positions. pressbooks.pub

Regarding nucleophilic aromatic substitution (SNAᵣ), the fluorine atom can potentially be displaced by a strong nucleophile. This type of reaction is generally favored by the presence of electron-withdrawing groups ortho and para to the leaving group. In this compound, the ring is generally electron-rich due to the presence of multiple activating groups, which would disfavor SNAᵣ. However, for a related compound, 5-bromo-4-fluoro-2-methylaniline (B104819), nucleophilic aromatic substitution on the fluoride group is a noted reactivity. ossila.com This suggests that under appropriate conditions with a potent nucleophile, the fluorine atom in this compound could also be a site for nucleophilic attack.

SubstituentPositionElectronic EffectDirecting Effect
Amino (-NH₂)C1Activating (+M > -I)Ortho, Para
Methyl (-CH₃)C2Activating (+I, Hyperconjugation)Ortho, Para
Fluoro (-F)C4Deactivating (-I > +M)Ortho, Para
Ethyl (-C₂H₅)C5Activating (+I, Hyperconjugation)Ortho, Para

This table summarizes the electronic and directing effects of the substituents on the aromatic ring of this compound.

Side-Chain Reactivity of Ethyl and Methyl Substituents

The ethyl and methyl groups on the benzene ring also present opportunities for chemical transformations, primarily through oxidation, reduction, or functionalization at the benzylic positions.

Oxidative and Reductive Transformations of Alkyl Groups

The alkyl side chains of this compound can be susceptible to oxidation under appropriate conditions. For instance, N-alkyl-N-methylanilines can undergo oxidative annulation reactions in the presence of a suitable alkene and an oxidant. nih.gov This type of reaction proceeds through the formation of an α-amino alkyl radical, highlighting the potential for reactivity at the carbon adjacent to the nitrogen atom. nih.gov While this example involves an N-alkyl group, similar principles of radical formation could apply to the ring-bound alkyl groups under specific oxidative conditions.

Conversely, reductive transformations of the alkyl groups are less common but could potentially be achieved using strong reducing agents. However, such reactions would likely require harsh conditions and might compete with other reactive sites in the molecule.

Functionalization at Benzylic Positions

The benzylic positions of the ethyl and methyl groups are potential sites for functionalization. These positions are activated towards radical and, in some cases, ionic reactions due to the stabilizing effect of the adjacent aromatic ring. For example, reactions involving the abstraction of a benzylic hydrogen atom can lead to the formation of a benzylic radical, which can then be trapped by various reagents to introduce new functional groups.

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. This involves studying the kinetics and thermodynamics of the reactions, as well as identifying key intermediates and transition states.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is fundamental to elucidating reaction mechanisms. For many aromatic substitution reactions, Meisenheimer complexes are key intermediates. nih.gov In the case of nucleophilic aromatic substitution of fluorine, a Meisenheimer-like intermediate would be formed by the attack of the nucleophile on the carbon atom bearing the fluorine. The stability of this intermediate is a critical factor in determining the reaction's feasibility.

For reactions involving the alkyl side chains, radical intermediates are often implicated. nih.gov Spectroscopic techniques, such as electron paramagnetic resonance (EPR), can be used to directly observe these transient species. Computational chemistry also plays a vital role in characterizing the structures and energies of both intermediates and transition states, providing a detailed picture of the reaction pathway. For example, in the synthesis of related fluoro-methylanilines, the reaction conditions are carefully controlled to favor the desired product, implying the presence of specific intermediates and transition states that can be influenced by catalysts and reagents. chemicalbook.com

Computational and Theoretical Investigations of 5 Ethyl 4 Fluoro 2 Methylaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 5-Ethyl-4-fluoro-2-methylaniline (B6205727), methods such as Density Functional Theory (DFT) and Ab Initio calculations serve as powerful tools to predict its properties. DFT, particularly with functionals like B3LYP or the dispersion-corrected PW6B95-D3, is often the method of choice for aniline (B41778) derivatives due to its balance of computational cost and accuracy. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would determine the most probable bond lengths, bond angles, and dihedral angles.

Following optimization, an electronic structure analysis would reveal the distribution of electrons within the molecule. This includes generating an electron density map and calculating the molecular electrostatic potential (MEP). The MEP is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its reactive sites.

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory (the combination of a method and a basis set). The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical step. For substituted aromatic compounds like this, Pople-style basis sets such as 6-311++G(d,p) are commonly used. This notation indicates a triple-zeta quality basis set with diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively. These additions are crucial for accurately describing the electronic properties of systems with lone pairs and potential for hydrogen bonding, as in the aniline moiety. The choice of the functional (e.g., B3LYP) combined with such a basis set defines the level of theory for the investigation.

Molecular Geometry and Conformational Landscape Analysis

The presence of flexible groups, such as the ethyl and amino groups, means that this compound can exist in multiple conformations. Conformational analysis aims to identify these different stable conformers and understand their relative energies.

The rotation around single bonds, specifically the C-C bond of the ethyl group and the C-N bond of the amino group, is not entirely free. It is hindered by energy barriers known as rotational barriers. Computational methods can map the potential energy surface as a function of the dihedral angles of these groups. This analysis identifies the lowest energy (most stable) conformers and the transition states that separate them. The energy difference between these conformers and the height of the rotational barriers provide crucial information about the molecule's flexibility and the relative populations of each conformer at a given temperature.

Once the lowest-energy conformer is identified through geometry optimization, its precise geometric parameters can be determined. These parameters are fundamental to describing the molecule's structure. While experimentally determined crystal structures for this compound are not publicly available, computational chemistry provides highly reliable predictions for these values.

Table 1: Predicted Bond Lengths for this compound (Note: The following table is a template. Specific computational data for this molecule is not available in the reviewed literature.)

Bond Predicted Length (Å)
C-F Data not available
C-N Data not available
C-C (Aromatic) Data not available
C-C (Ethyl) Data not available
N-H Data not available
C-H (Aromatic) Data not available
C-H (Methyl) Data not available
C-H (Ethyl) Data not available

Table 2: Predicted Bond Angles for this compound (Note: The following table is a template. Specific computational data for this molecule is not available in the reviewed literature.)

Angle Predicted Angle (°)
C-C-C (Aromatic) Data not available
C-C-N Data not available
C-C-F Data not available
H-N-H Data not available
C-C-C (Ethyl) Data not available

Table 3: Predicted Dihedral Angles for this compound (Note: The following table is a template. Specific computational data for this molecule is not available in the reviewed literature.)

Dihedral Angle Predicted Angle (°)
C-C-N-H Data not available
C-C-C-C (Ethyl/Ring) Data not available

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For a single molecule like this compound, the energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are important descriptors of its kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. The spatial distribution of the HOMO and LUMO clouds indicates the likely sites for electrophilic and nucleophilic attack, respectively. For an aniline derivative, the HOMO is typically localized on the benzene (B151609) ring and the amino group, while the LUMO is distributed over the aromatic ring.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following table is a template. Specific computational data for this molecule is not available in the reviewed literature.)

Orbital Predicted Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

HOMO-LUMO Energy Gaps and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory that are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap generally implying greater stability and lower reactivity. chemrxiv.org

For this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom of the amino group, which are electron-rich. The electron-donating effects of the ethyl and methyl groups further increase the energy of the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with a significant contribution from the carbon atom attached to the electronegative fluorine atom. The fluorine atom, being electron-withdrawing, tends to lower the energy of the LUMO.

The interplay of these substituent effects—electron-donating (ethyl, methyl, amino) and electron-withdrawing (fluoro)—will determine the precise energy of the HOMO-LUMO gap. Generally, electron-donating groups raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted aniline. rsc.orgnih.gov

To illustrate the effect of substituents on the HOMO-LUMO gap, the following table presents calculated values for aniline and some of its derivatives.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Aniline-5.230.685.91
4-Fluoroaniline-5.250.525.77
4-Methylaniline-5.090.755.84
2,5-Difluoroaniline-5.480.355.83

Note: These values are representative and can vary depending on the computational method and basis set used. The data presented here is for illustrative purposes and is based on general trends observed in substituted anilines. researchgate.net

Prediction of Reactivity and Reaction Sites

The HOMO-LUMO gap and the spatial distribution of these frontier orbitals are instrumental in predicting the reactivity and potential reaction sites of this compound. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, making it more reactive. wuxibiology.com The locations of the HOMO and LUMO indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Given the expected localization of the HOMO on the aniline ring and the amino group, these are the primary sites for electrophilic attack. The ortho and para positions relative to the strongly activating amino group are particularly susceptible to electrophilic substitution. The methyl and ethyl groups further enhance the electron density at these positions.

The LUMO's distribution suggests that nucleophilic attack would likely be directed towards the carbon atom bonded to the fluorine atom. The high electronegativity of fluorine makes this carbon atom electron-deficient and thus a target for nucleophiles.

Electrostatic Potential (ESP) Surface Analysis

Mapping Charge Distribution and Identifying Reactive Regions

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The ESP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). Green and yellow represent intermediate potentials. chemrxiv.orgthaiscience.info

For this compound, the ESP surface is expected to show a region of high negative potential (red) around the highly electronegative fluorine atom. acs.org This signifies a region rich in electrons and therefore susceptible to attack by electrophiles. The nitrogen atom of the amino group will also exhibit a negative potential, though likely less intense than that of the fluorine.

Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the amino group and the hydrogen atoms attached to the aromatic ring. These electron-poor regions are the likely sites for nucleophilic interactions. The presence of both electron-rich and electron-poor regions highlights the amphiphilic nature of the molecule, capable of interacting with both electrophiles and nucleophiles.

Theoretical Studies of Reaction Mechanisms and Transition States

Calculation of Activation Barriers and Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation barriers. For a molecule like this compound, theoretical studies can predict the most favorable pathways for various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions involving the amino group.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for a given reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation barrier corresponds to a faster reaction.

For instance, in an electrophilic aromatic substitution reaction, computational models can determine whether the incoming electrophile will preferentially attack the ortho or para position relative to the amino group by comparing the activation energies for both pathways. These calculations can provide valuable insights into the regioselectivity of reactions involving this compound.

Solvation Effects in Computational Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. nih.gov Computational models can account for solvation effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

Role of 5 Ethyl 4 Fluoro 2 Methylaniline As a Precursor in Organic Synthesis

Synthesis of Heterocyclic Compounds from 5-Ethyl-4-fluoro-2-methylaniline (B6205727)

The presence of an amino group on the aromatic ring of this compound makes it a key starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in natural products, pharmaceuticals, and functional materials. nih.gov

While specific examples of indole (B1671886) and quinoline (B57606) synthesis starting directly from this compound are not extensively documented in readily available literature, the structural features of this aniline (B41778) derivative make it a suitable candidate for well-established synthetic methodologies.

Indole Synthesis: The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org To utilize this compound in a Fischer indole synthesis, it would first need to be converted to its corresponding hydrazine (B178648) derivative, (5-ethyl-4-fluoro-2-methylphenyl)hydrazine. This hydrazine can then be reacted with a suitable aldehyde or ketone to form a hydrazone, which upon treatment with an acid catalyst such as polyphosphoric acid or zinc chloride, would undergo a iipseries.orgiipseries.org-sigmatropic rearrangement to yield the corresponding indole. wikipedia.org The reaction pathway is illustrated with a generic ketone in the scheme below.

General Reaction Scheme for Fischer Indole Synthesis

Step 1: Formation of (5-ethyl-4-fluoro-2-methylphenyl)hydrazine from this compound (via diazotization and reduction).

Step 2: Reaction of the hydrazine with a ketone (R1COR2) to form a hydrazone.

Step 3: Acid-catalyzed cyclization of the hydrazone to form the indole.

The specific substitution pattern of the resulting indole would be determined by the choice of the carbonyl compound. For instance, reaction with acetone (B3395972) would yield a 2-methyl-substituted indole, while reaction with pyruvic acid would lead to a 2-carboxylic acid substituted indole. The presence of the ethyl, fluoro, and methyl groups on the benzene (B151609) ring of the final indole product can significantly influence its physical and biological properties. diva-portal.org

Quinoline Synthesis: Several named reactions can be employed for the synthesis of quinolines from anilines, and this compound is a viable starting material for these transformations.

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and sulfuric acid. iipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. Using this compound in a Skraup synthesis would be expected to produce 5-ethyl-6-fluoro-8-methylquinoline.

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. iipseries.org For example, reacting this compound with acetylacetone (B45752) would likely yield 5-ethyl-6-fluoro-2,4,8-trimethylquinoline.

Friedländer Synthesis: This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. While this would require prior modification of this compound to introduce a carbonyl group ortho to the amine, it represents another potential route to substituted quinolines. organic-chemistry.org

The table below summarizes the expected quinoline products from the reaction of this compound in these classic quinoline syntheses.

Synthesis NameReactants with this compoundExpected Quinoline Product
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing Agent5-Ethyl-6-fluoro-8-methylquinoline
Combes SynthesisAcetylacetone, Acid Catalyst5-Ethyl-6-fluoro-2,4,8-trimethylquinoline

Beyond indoles and quinolines, the reactivity of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. The amino group can act as a nucleophile in condensation reactions with various electrophiles to form five, six, or even seven-membered rings. For example, reaction with β-ketoesters can lead to the formation of quinolones, which are important scaffolds in medicinal chemistry. nih.gov Furthermore, reactions involving diazotization of the aniline followed by coupling reactions can open pathways to other heterocyclic systems like triazoles or be used to introduce other functional groups that can then participate in cyclization reactions. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is another powerful tool for the synthesis of tetrahydroisoquinolines and other related heterocycles. wikipedia.orgmdpi.com While this would require initial conversion of this compound to the corresponding β-arylethylamine, it highlights the versatility of this starting material.

Formation of Specialty Chemicals and Functional Materials

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of specialty chemicals and functional materials with tailored properties. smolecule.com

Aniline and its derivatives are common monomers in the synthesis of conducting polymers, such as polyaniline. The presence of the ethyl and methyl groups on this compound can enhance the solubility of the resulting polymer in organic solvents, which is often a challenge in the processing of polyaniline. The fluorine substituent can influence the electronic properties, such as the oxidation potential and conductivity, of the polymer. The polymerization of anilines is typically achieved through oxidative chemical or electrochemical methods. The resulting polymers and oligomers have potential applications in areas such as anti-corrosion coatings, sensors, and electronic devices. While specific data on polymers derived solely from this compound is limited, the general principles of aniline polymerization suggest its potential as a valuable monomer.

The aniline nitrogen in this compound can be functionalized to create ligands for metal complexes. For instance, reaction with phosphines containing a leaving group can lead to the formation of aminophosphine (B1255530) ligands. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the aniline ring. The fluorine atom, being electron-withdrawing, can affect the electron density on the coordinating nitrogen or another introduced donor atom, which in turn influences the properties of the resulting metal complex and its catalytic activity. These custom-designed ligands can be used in a variety of transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and hydroformylations. The development of chiral ligands derived from anilines is also an active area of research for applications in asymmetric catalysis.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com Aniline derivatives, including this compound, can be utilized in these reactions in several ways.

The aniline itself can be a substrate in Buchwald-Hartwig amination reactions to form more complex diaryl- or alkyl-aryl amines. smolecule.com More commonly, the aniline is first converted into a derivative that is more suitable for cross-coupling. For example, the amino group can direct ortho-lithiation, allowing for the introduction of a functional group that can then participate in cross-coupling.

A more direct approach involves the halogenation of this compound to introduce a bromine or iodine atom onto the aromatic ring. This halogenated derivative can then act as the electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) to form a biaryl compound. ysu.am

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

Stille Coupling: Reaction with an organotin reagent. rsc.org

Buchwald-Hartwig Amination: Reaction with an amine to form a diarylamine or an alkylarylamine.

For instance, a bromo-derivative of this compound could be coupled with various boronic acids to generate a library of substituted biaryls with potential applications in materials science or medicinal chemistry. The table below illustrates the potential products from Suzuki-Miyaura coupling of a hypothetical bromo-derivative of this compound with different boronic acids.

Bromo-derivative of this compoundBoronic AcidCatalyst System (Example)Potential Product
5-Bromo-4-fluoro-2-methylaniline (B104819)Phenylboronic acidPd(PPh₃)₄, Na₂CO₃5-Phenyl-4-fluoro-2-methylaniline
3-Bromo-5-ethyl-4-fluoro-2-methylaniline4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-(4-Methoxyphenyl)-5-ethyl-4-fluoro-2-methylaniline
6-Bromo-5-ethyl-4-fluoro-2-methylanilineThiophene-2-boronic acidPdCl₂(dppf), Cs₂CO₃6-(Thiophen-2-yl)-5-ethyl-4-fluoro-2-methylaniline

These examples, while illustrative, showcase the potential of this compound derivatives in palladium-catalyzed cross-coupling reactions to generate a diverse range of complex organic molecules. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized for each specific transformation. mdpi.com

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The general mechanism involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Once functionalized, for example as 5-bromo-4-fluoro-2-methylaniline, the compound could readily engage in Suzuki-Miyaura coupling. The electronic nature of the substituents on the aniline ring would influence the reaction's efficiency. The electron-donating methyl and ethyl groups, along with the amino group, would activate the ring, potentially facilitating the oxidative addition step. Conversely, the electron-withdrawing fluorine atom can also influence reactivity. Research on ortho-substituted bromoanilines has demonstrated that even with a free amino group, Suzuki-Miyaura coupling can proceed efficiently with a suitable palladium catalyst and reaction conditions. nih.gov

The choice of catalyst, ligand, base, and solvent is critical in optimizing the Suzuki-Miyaura reaction. For instance, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to promote the catalytic cycle. The following table outlines typical conditions for Suzuki-Miyaura couplings involving substituted aryl halides.

Parameter Typical Conditions Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd/CProvides the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation.
Solvent Toluene (B28343), Dioxane, THF/H₂OSolubilizes reactants and influences reaction rate and yield.
Boron Reagent Arylboronic acids, Arylboronic estersSource of the aryl group to be coupled.

The successful coupling of a derivative of this compound would yield complex biaryl structures, which are valuable intermediates in the synthesis of biologically active molecules. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Other Cross-Coupling Methods (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, this compound, after conversion to an appropriate halide or triflate, could also serve as a precursor in other significant cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. gold-chemistry.orgorganic-chemistry.org The resulting aryl alkynes are important building blocks for pharmaceuticals, natural products, and organic materials.

For a derivative of this compound, such as 5-iodo-4-fluoro-2-methylaniline, the Sonogashira coupling would proceed via a catalytic cycle similar to the Suzuki-Miyaura reaction. The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides. wikipedia.org The electron-rich nature of the aniline ring, due to the ethyl, methyl, and amino substituents, would likely facilitate the initial oxidative addition step to the palladium catalyst.

Reaction Component Typical Reagents and Conditions
Aryl Halide Aryl iodide, Aryl bromide
Alkyne Terminal alkyne
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Acetonitrile (B52724)

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction is a versatile tool for the formation of carbon-carbon bonds and is widely used in organic synthesis. libretexts.org

A halogenated derivative of this compound could be employed in a Heck reaction to introduce an alkenyl substituent. The reaction typically proceeds with a palladium catalyst, a base, and often a phosphine ligand. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in the Heck reaction. The presence of fluorine-containing fragments in Heck reactions has been shown to be a viable route to diverse fluorinated alkenes. mdpi.com

Reaction Component Typical Reagents and Conditions
Unsaturated Halide Aryl or vinyl iodide, bromide, or triflate
Alkene Electron-deficient or electron-rich alkene
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Base Et₃N, K₂CO₃, NaOAc
Ligand PPh₃, P(o-tol)₃
Solvent DMF, Acetonitrile, Toluene

Applications in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org These reactions are highly efficient and atom-economical, making them attractive for the rapid generation of molecular diversity in drug discovery and materials science. rsc.org

Aniline derivatives are frequently employed as key components in a variety of MCRs, leveraging the nucleophilicity of the amino group. This compound, with its primary amino group, is a prime candidate for participation in several named MCRs.

One of the most prominent MCRs involving anilines is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The product is a bis-amide, and the reaction is renowned for its ability to generate complex, peptide-like structures in a single step. nih.gov The amino group of this compound would readily react with the carbonyl component to form an imine intermediate, which then participates in the subsequent steps of the Ugi reaction.

Another important MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. atlanchimpharma.com The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. This compound could serve as the amine component in a Mannich reaction to generate a variety of β-amino carbonyl compounds.

Furthermore, substituted anilines can participate in the Povarov reaction , a diastereoselective formal [4+2] cycloaddition between an aniline, an aldehyde, and an electron-rich alkene to form tetrahydroquinolines. The aniline and aldehyde first form an imine, which then acts as the dienophile in the cycloaddition.

The participation of this compound in these and other MCRs would lead to the synthesis of diverse and complex molecular scaffolds incorporating the fluorinated aniline moiety, which could be of significant interest for biological screening and materials development. acs.org

Advanced Analytical Techniques for the Study of 5 Ethyl 4 Fluoro 2 Methylaniline

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are fundamental in the analysis of 5-Ethyl-4-fluoro-2-methylaniline (B6205727), providing the means to separate the compound from starting materials, byproducts, and other impurities, as well as to accurately determine its purity and concentration.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's moderate polarity.

Method development for anilines and their derivatives often involves careful selection of the stationary phase, mobile phase composition, and detector. For this compound, a C18 or C8 column is typically effective. researchgate.netrsc.orgpensoft.net The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. rsc.orgpensoft.netshimadzu.com Gradient elution is often employed to achieve optimal separation of the target analyte from any closely related impurities. nih.govoup.com

UV detection is commonly used, with the wavelength set to the absorption maximum of the aniline (B41778) derivative, which is typically in the range of 230-280 nm. shimadzu.com The development and validation of an HPLC method would involve assessing parameters such as linearity, precision, accuracy, and specificity to ensure reliable and reproducible results. pensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) offers a high-resolution separation technique for volatile and thermally stable compounds like this compound. However, the analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on the column.

To mitigate these issues, specialized columns with deactivated surfaces are often employed. Capillary columns with a mid-polarity stationary phase, such as a phenyl-substituted polysiloxane, are generally suitable. In some cases, derivatization of the amine group with reagents like heptafluorobutyric anhydride (B1165640) can improve chromatographic performance and detector sensitivity. nih.gov

A Flame Ionization Detector (FID) is a common choice for quantification due to its robustness and linear response to a wide range of organic compounds. For enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized.

Table 2: Representative GC Method Parameters for this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (20:1)

Chiral Chromatography for Enantiomeric Separation (if applicable)

While this compound itself is not chiral, derivatives of this compound or related chiral anilines may require enantiomeric separation to assess stereoselectivity in asymmetric syntheses. Chiral HPLC is the predominant technique for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including anilines. nih.gov The selection of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (such as isopropanol), is critical for achieving enantioseparation. The development of a chiral method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for resolution. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the in-depth analysis of this compound, enabling not only quantification but also structural elucidation of unknown impurities and byproducts.

GC-MS for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for monitoring the progress of reactions that synthesize this compound. By taking small aliquots from the reaction mixture at different time points, the consumption of starting materials and the formation of the product and any intermediates or byproducts can be tracked.

The gas chromatograph separates the various components of the reaction mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for each separated component, which aids in its identification. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for its unambiguous identification. This technique is particularly useful for identifying isomeric impurities that may have similar retention times but different mass spectra.

Table 3: Typical GC-MS Parameters for the Analysis of this compound

ParameterSetting
GC Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program 80 °C (2 min hold), then 10 °C/min to 280 °C (5 min hold)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C

LC-MS for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is exceptionally well-suited for the analysis of complex mixtures containing this compound, such as crude reaction products or samples from forced degradation studies. nih.govoup.com The LC system separates the components, which are then ionized and detected by the mass spectrometer.

LC-MS is particularly advantageous for analyzing polar, non-volatile, or thermally labile impurities that are not amenable to GC analysis. Electrospray ionization (ESI) is a commonly used ionization technique for aniline derivatives, typically operating in positive ion mode to generate protonated molecules [M+H]+. nih.govoup.com Tandem mass spectrometry (LC-MS/MS) can be employed for further structural elucidation of unknown impurities by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. researchgate.net This provides a higher degree of confidence in impurity identification. semanticscholar.org

Table 4: Representative LC-MS Parameters for Impurity Profiling of this compound

ParameterSetting
LC Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF)

Elemental Analysis and Quantitative Spectrophotometric Methods

The characterization and quantification of this compound rely on a combination of elemental analysis to confirm its empirical formula and spectrophotometric methods for quantitative determination. These techniques are fundamental in ensuring the purity and concentration of the compound in various research and development settings.

Elemental Analysis

Elemental analysis is a cornerstone technique for the verification of the composition of a synthesized chemical compound. It determines the percentage by weight of each element present in the sample. For this compound, with the molecular formula C₉H₁₂FN, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

Theoretical Composition of this compound

The molecular formula of this compound is C₉H₁₂FN. The molecular weight is approximately 153.20 g/mol . Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0119108.09970.56
HydrogenH1.0081212.0967.90
FluorineF18.998118.99812.40
NitrogenN14.007114.0079.14
Total 153.200 100.00

Note: The values are based on standard atomic weights and may vary slightly depending on the source of the data.

Quantitative Spectrophotometric Methods

Spectrophotometry is a widely used analytical technique for the quantitative determination of compounds in solution. For aromatic amines like this compound, UV-Visible (UV-Vis) spectrophotometry is a particularly suitable method. This technique is based on the principle that the compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration in the solution, as described by the Beer-Lambert law.

Although specific experimental UV-Vis spectral data such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) for this compound are not found in the reviewed scientific literature, general methods for the spectrophotometric analysis of aromatic amines are well-established.

One common approach involves the diazotization of the primary aromatic amine followed by a coupling reaction with a suitable chromogenic agent to produce a highly colored azo dye. The absorbance of the resulting solution is then measured at the λmax of the azo dye. For instance, a method for the spectrophotometric determination of some aromatic amines involves their reaction with an Fe(III)-ferrozine complex. smolecule.com In this method, the amine reduces Fe(III) to Fe(II), which then forms a violet-colored complex with ferrozine, with a maximum absorbance typically around 562 nm. smolecule.com

Another established technique is the diazotization-coupling reaction using reagents like 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid or N-(1-naphthyl)ethylenediamine as coupling agents. bldpharm.com These reactions produce intensely colored solutions that can be measured spectrophotometrically for quantification.

The general procedure for developing a quantitative spectrophotometric assay for this compound would involve the following steps:

Selection of a suitable solvent: The compound must be soluble in the chosen solvent, which should be transparent in the wavelength range of interest.

Determination of λmax: A UV-Vis spectrum of a dilute solution of the compound is recorded to identify the wavelength of maximum absorbance. For substituted anilines, these peaks are often found in the UV region. uni.lunist.govossila.com

Creation of a calibration curve: A series of standard solutions with known concentrations of the purified compound are prepared. The absorbance of each standard is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Analysis of the unknown sample: The absorbance of the sample solution with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

The presence of various substituents on the aniline ring, such as the ethyl, fluoro, and methyl groups in this compound, will influence the precise λmax and molar absorptivity. sigmaaldrich.com Therefore, empirical determination of these parameters is essential for accurate quantification.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions to 5-Ethyl-4-fluoro-2-methylaniline (B6205727) Chemistry

This compound, a substituted aniline (B41778) derivative, has emerged as a compound of interest due to its unique structural features and potential as a building block in various chemical syntheses. The arrangement of ethyl, fluoro, and methyl groups on the aniline ring imparts specific electronic and steric properties, influencing its reactivity and potential applications in medicinal chemistry and materials science. smolecule.com

Research has primarily focused on the synthesis of this compound and its analogs. Key synthetic methods include the nitration of a corresponding toluene (B28343) derivative followed by reduction, a classic approach to forming the aniline group. smolecule.com More contemporary and efficient methods, such as the Buchwald-Hartwig amination, have also been adapted. These modern techniques often employ sophisticated palladium catalysts with specialized ligands to achieve high yields and functional group tolerance, which is crucial when dealing with a multi-substituted aromatic ring. smolecule.com

The chemical reactivity of this compound is characteristic of aromatic amines, undergoing reactions such as nitration, amination, and halogenation. smolecule.com The presence of the fluorine atom is particularly noteworthy as it enhances both lipophilicity and metabolic stability in derivatives, which is a desirable trait in the development of new pharmaceutical agents. smolecule.com While direct research on the biological activity of this compound is not extensively documented in publicly available literature, related fluorinated aniline derivatives have shown promise, for instance, as potential anticancer agents. smolecule.com The core structure is recognized as a valuable scaffold for creating more complex molecules with tailored properties.

Identification of Unresolved Questions and Challenges

Despite its potential, several challenges and unanswered questions remain in the chemistry of this compound and related compounds. A significant hurdle is the development of highly selective and efficient synthetic protocols. While methods like the Buchwald-Hartwig amination are powerful, they can require expensive catalysts and ligands, and achieving regioselectivity in reactions on the polysubstituted ring can be complex. smolecule.com

The metabolic pathways and potential toxicological profiles of this compound are largely unexplored. Aniline and some of its derivatives are known to have metabolic liabilities, which can lead to toxicity. acs.orgresearchgate.net Understanding how the specific substitution pattern of this compound influences its metabolic fate is a critical unresolved issue, especially if it is to be considered as a scaffold for pharmaceuticals or agrochemicals. acs.orgresearchgate.net

Furthermore, the full scope of its chemical reactivity has yet to be mapped out. A deeper understanding of how the interplay between the activating methyl and amino groups and the deactivating but sterically influential ethyl and fluoro groups dictates the regioselectivity of various chemical transformations is needed. The reactivity of the fluorine atom itself, particularly in nucleophilic aromatic substitution reactions, presents another area where more detailed studies are required. ossila.com

Prospective Avenues for Future Research on this compound

Future research should prioritize the development of more economical and sustainable synthetic routes to this compound. This could involve exploring alternative catalytic systems, such as those based on more abundant and less toxic metals than palladium. The optimization of reaction conditions to improve yields and reduce waste, in line with the principles of green chemistry, would be a valuable contribution. Investigating one-pot or tandem reaction sequences to build the molecule from simpler precursors could also streamline its synthesis.

A more profound mechanistic understanding of the reactions involving this compound is crucial. This includes detailed kinetic and computational studies of electrophilic aromatic substitution and other key transformations to elucidate the electronic and steric effects of the substituents. For instance, understanding the mechanism of photoinduced reactions, which have been explored for other substituted anilines, could open up new synthetic pathways. acs.org Such studies would enable more precise control over reaction outcomes and facilitate the rational design of synthetic strategies.

The unique structure of this compound makes it an excellent starting point for the synthesis of a library of new derivatives. Future work should focus on the strategic modification of the aniline core to fine-tune its chemical and physical properties. cresset-group.com For example, derivatization of the amino group or substitution of the fluorine atom could lead to new compounds with altered solubility, electronic properties, and biological activity. smolecule.comossila.com The synthesis of derivatives containing other functional groups could expand its utility as a versatile chemical intermediate.

Advanced computational studies, such as those using density functional theory (DFT), can provide significant insights into the properties of this compound and its potential derivatives. researchgate.net These studies can predict molecular geometries, vibrational frequencies, and electronic properties, which can help in interpreting experimental data and guiding synthetic efforts. researchgate.net Predictive modeling of reactivity, such as calculating molecular electrostatic potential surfaces, can help to forecast the most likely sites for electrophilic or nucleophilic attack. researchgate.net Furthermore, computational predictions of properties like lipophilicity and metabolic stability can aid in the early stages of designing new molecules for specific applications, such as drug discovery. nih.govuni.lu

Broader Implications of Research on this compound to Fundamental Organic Chemistry and Materials Science.

The study of this compound and similarly structured polysubstituted anilines has significant and broad implications for both fundamental organic chemistry and the advancement of materials science. The specific arrangement of ethyl, fluoro, and methyl groups on the aniline scaffold is not arbitrary; it represents a targeted design to fine-tune electronic and steric properties, offering insights that propel various fields forward.

In fundamental organic chemistry, the synthesis and reactivity of molecules like this compound are of great importance. Aniline derivatives are crucial building blocks, but controlling the position of substituents (regioselectivity) on the aromatic ring is a persistent challenge. tohoku.ac.jp Anilines typically favor reactions at the ortho and para positions, making the synthesis of complex, multi-substituted products difficult. tohoku.ac.jpeurekalert.org Research into preparing compounds such as this compound drives the development of novel synthetic methodologies. These may include advanced transition-metal-catalyzed C-H activation or domino rearrangement reactions that offer selective access to substitution patterns that are otherwise inefficient to produce. tohoku.ac.jpeurekalert.orgnih.gov Understanding the influence of the existing substituents—the electron-donating ethyl and methyl groups and the strongly electron-withdrawing fluorine atom—on the reactivity of the amine and the aromatic ring provides valuable data for predictive models in physical organic chemistry. nih.gov

The incorporation of fluorine, in particular, has profound implications. In medicinal chemistry, the presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins. bloomtechz.comnih.gov Therefore, fluorinated anilines like this compound serve as vital intermediates in the synthesis of pharmaceuticals, potentially including kinase inhibitors for cancer therapy or novel antipsychotic drugs. nih.govbloomtechz.comsmolecule.com Research into the biological activity of derivatives shows that fluorinated compounds can exhibit promising anticancer properties. nih.govsmolecule.com

In materials science, the unique electronic properties conferred by the substituent pattern make this compound and its relatives attractive for creating advanced materials. smolecule.com Halogenated anilines are precursors to specialized polymers, coatings, and dyes with enhanced thermal and electronic characteristics. The specific combination of an electron-withdrawing fluorine atom and electron-donating alkyl groups can modulate the electron density of the aromatic system, a key factor in designing materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or perovskite solar cells. bldpharm.com The exploration of such molecules contributes to a growing library of building blocks for creating materials with tailored functions, from improved stability and vibrant colors in dyes to enhanced performance in electronic devices.

Ultimately, the focused research on this compound acts as a case study. It highlights the broader strategic importance of substituted anilines and demonstrates how the precise, multi-variate tuning of a simple aromatic scaffold can lead to significant advances in synthetic efficiency, drug discovery, and the creation of next-generation materials. tohoku.ac.jpeurekalert.org

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-4-fluoro-2-methylaniline, and what reaction conditions are typically employed?

  • Methodological Answer : Synthesis often involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 4-Fluoro-2-methylaniline are synthesized via reactions between halogenated phenols and amines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C) . For this compound, introducing the ethyl group may require alkylation of a precursor (e.g., 4-fluoro-2-methylaniline) using ethyl halides or via Friedel-Crafts alkylation, though regioselectivity must be carefully controlled. Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR are critical for confirming substituent positions and purity. For example, 4-Fluoro-2-methylaniline derivatives show distinct fluorine coupling patterns in ¹⁹F NMR .
  • Gas Chromatography (GC) : Used to assess purity, with >97% purity achievable for structurally similar anilines .
  • Infrared Spectroscopy (IR) : Identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and C-F (stretching ~1100–1250 cm⁻¹) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence its handling?

  • Methodological Answer :
  • Solubility : Likely insoluble in water (based on analogs like 2-Fluoro-4-methylaniline) but soluble in organic solvents (e.g., ethanol, DCM) .
  • Stability : Sensitive to oxidation; store under inert gas (N₂/Ar) in cool, dry conditions. Degradation products may include quinones or carboxylic acids under oxidative conditions .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields or reaction efficiencies for synthesizing this compound under varying conditions?

  • Methodological Answer : Systematic optimization is required:
  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) to identify critical factors. For example, K₂CO₃ in DMF may favor substitution over elimination in halogenated precursors .
  • Data Analysis : Use statistical tools (e.g., ANOVA) to resolve discrepancies. Contradictions in yields may arise from competing side reactions (e.g., oxidation or alkylation at unintended positions) .

Q. What strategies are recommended for optimizing regioselectivity in introducing ethyl and fluorine substituents during synthesis?

  • Methodological Answer :
  • Directing Groups : Use protecting groups (e.g., acetyl) to guide substitution. For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) may improve selectivity .
  • Steric and Electronic Effects : Ethyl groups are electron-donating, which may deactivate certain positions. Computational modeling (DFT) can predict reactive sites .

Q. How do the electronic and steric effects of ethyl and fluorine substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer :
  • Electronic Effects : Fluorine is strongly electron-withdrawing, activating positions ortho and para to it for electrophilic substitution. Ethyl groups donate electron density, potentially counteracting fluorine’s effects.
  • Experimental Quantification : Use Hammett constants (σ) to predict substituent effects. Cyclic voltammetry can measure redox potentials influenced by substituents .

Q. What role can this compound play in synthesizing complex heterocycles or bioactive molecules?

  • Methodological Answer :
  • Indole Synthesis : Analogous to 2-Fluoro-4-methylaniline, it may serve as a precursor in Leimgruber-Batcho reactions to form fluorinated indoles .
  • Amino Alcohol Derivatives : React with epoxides or carbonyl compounds to generate chiral intermediates for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.